molecular formula C11H14ClN3O2 B1446506 Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride CAS No. 1187932-36-0

Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride

Cat. No.: B1446506
CAS No.: 1187932-36-0
M. Wt: 255.7 g/mol
InChI Key: QGXYOPOCAFYKGQ-UHFFFAOYSA-N
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Description

Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 1187932-36-0. It has a molecular weight of 255.7 and its IUPAC name is ethyl 5-(aminomethyl)imidazo[1,5-a]pyridine-1-carboxylate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O2.ClH/c1-2-16-11(15)10-9-5-3-4-8(6-12)14(9)7-13-10;/h3-5,7H,2,6,12H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

Synthesis and Reactivity

Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride is a versatile compound in heterocyclic chemistry, with applications in the synthesis of novel organic compounds. One study focused on synthesizing spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives from reactions involving ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates. These compounds showed interesting NMR spectroscopy behavior in deuteriochloroform, indicating potential for further chemical analysis and application (Abe et al., 2010). Another research effort described a one-pot synthesis method for imidazo[1,5-a]pyridines, starting from a carboxylic acid and 2-methylaminopyridines, highlighting the flexibility in introducing various substituents at the 1- and 3-positions of the imidazo[1,5-a]pyridine skeleton (Crawforth & Paoletti, 2009).

Novel Compound Synthesis

Research has also explored the synthesis of imidazo[1,2-a]pyridine systems as synthons for building fused triazines with potential biological activity. This involves treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines to generate substituted nitro carboxamidoimidazopyridines, further processed to yield pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazines (Zamora et al., 2004). An efficient method was developed for synthesizing imidazo[1,5-a]pyridine from 1,1-dibromo-1-alkenes and 2-aminomethylpyridines, demonstrating the utility of 1,1-dibromo-1-alkenes as synthons for activated carboxyl groups (Zhang et al., 2010).

Bioactivity and Functionalization

Imidazo[1,5-a]pyridine derivatives have been investigated for their potential in bioactive applications. For instance, the synthesis and evaluation of antituberculosis activity of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives were reported, with some compounds showing moderate to good antituberculosis activity against Mycobacterium tuberculosis (Jadhav et al., 2016). Additionally, a study on the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives and their antimicrobial activity indicated the potential of these compounds in developing new antimicrobial agents (Turan-Zitouni et al., 2001).

Future Directions

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . Therefore, the future directions for Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride could involve its potential applications in these areas.

Properties

IUPAC Name

ethyl 5-(aminomethyl)imidazo[1,5-a]pyridine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-2-16-11(15)10-9-5-3-4-8(6-12)14(9)7-13-10;/h3-5,7H,2,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXYOPOCAFYKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2C=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride
Reactant of Route 2
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride
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Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride
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Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride
Reactant of Route 5
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride
Reactant of Route 6
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride

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